molecular formula C6H7ClN2O2 B1463357 methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1281872-47-6

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1463357
CAS No.: 1281872-47-6
M. Wt: 174.58 g/mol
InChI Key: BIYAWSVKAUHNBJ-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes its structural features. The molecular formula C₆H₇ClN₂O₂ indicates the presence of six carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 174.58 grams per mole. The Chemical Abstracts Service number 1281872-47-6 provides unique identification for this compound in chemical databases.

The structural analysis reveals a five-membered pyrazole ring as the core framework, with specific substituents at defined positions. The methyl ester group occupies position 3, while a chlorine atom is located at position 4, and a methyl group is positioned at carbon 5 of the pyrazole ring. This substitution pattern creates a unique electronic environment that influences the compound's chemical properties and reactivity patterns.

The International Chemical Identifier string InChI=1S/C6H7ClN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) provides a standardized representation of the molecular structure, while the Simplified Molecular Input Line Entry System notation CC1=C(C(=NN1)C(=O)OC)Cl offers an alternative structural encoding. These identifiers facilitate accurate communication and database searches for this specific compound.

Crystallographic Studies

X-ray Diffraction Analysis of Pyrazole Ring Conformation

X-ray crystallographic studies of related pyrazole compounds provide insights into the structural characteristics of this compound. The crystal structure of 4-chloro-1H-pyrazole, a closely related analog, demonstrates orthorhombic symmetry with space group Pnma at low temperatures. These studies reveal that the pyrazole ring maintains planarity, with the nitrogen atoms positioned at adjacent vertices of the five-membered ring.

The crystallographic analysis indicates that pyrazole rings typically exhibit minimal deviation from planarity, with bond lengths consistent across the heterocyclic framework. The C-N and N-N bond distances in pyrazole structures fall within expected ranges, contributing to the aromatic character of the ring system. For 4-chloro-1H-pyrazole, the asymmetric unit contains one and one-half molecules, with the second molecule bisected by a mirror plane.

The chlorine substituent in position 4 introduces specific geometric constraints that influence the overall molecular conformation. The C-Cl bond length and the angular relationships between substituents contribute to the three-dimensional shape of the molecule, affecting its packing behavior in crystalline forms.

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding patterns play crucial roles in determining the solid-state architecture of pyrazole derivatives. Studies of 4-chloro-1H-pyrazole reveal the formation of trimeric units through intermolecular N-H···N hydrogen bonds. The N···N distances in these hydrogen-bonded assemblies measure 2.885 Å, 2.858 Å, and 2.858 Å, indicating strong directional interactions.

The hydrogen bonding network in pyrazole crystals typically involves the acidic hydrogen atom on the nitrogen at position 1 forming bonds with the basic nitrogen at position 2 of adjacent molecules. This pattern creates extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility characteristics.

For this compound, the presence of the methyl ester group introduces additional potential hydrogen bond acceptor sites through the carbonyl oxygen atoms. These functional groups can participate in weaker C-H···O interactions that complement the primary N-H···N hydrogen bonding pattern, creating more complex supramolecular architectures in the solid state.

Spectroscopic Identification

NMR Spectral Signatures (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum exhibits distinct signals corresponding to the various proton environments within the molecule. The methyl ester group typically appears as a singlet at approximately 3.8-4.0 parts per million, consistent with observations in related pyrazole carboxylates.

The methyl substituent at position 5 of the pyrazole ring generates a characteristic singlet in the ¹H NMR spectrum, typically observed between 2.4-2.6 parts per million. This signal integrates for three protons and shows no coupling to adjacent carbons due to the absence of neighboring hydrogen atoms. The NH proton of the pyrazole ring appears as a broad singlet at lower field, usually between 12-13 parts per million, indicating participation in hydrogen bonding interactions.

¹³C NMR spectroscopy reveals the carbon framework of the molecule through distinct chemical shifts for each carbon environment. The carbonyl carbon of the ester group typically resonates at approximately 160-165 parts per million, while the aromatic carbons of the pyrazole ring appear between 100-150 parts per million. The methyl carbon atoms show characteristic upfield shifts, with the ester methyl appearing around 52-54 parts per million and the ring methyl at approximately 10-15 parts per million.

IR Vibrational Modes of Functional Groups

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with specific functional groups. The methyl ester carbonyl group exhibits a strong absorption band typically observed between 1720-1740 wavenumbers, reflecting the C=O stretching vibration. This band position is diagnostic for ester functionality and distinguishes the compound from related carboxylic acids or amides.

The pyrazole ring system contributes several characteristic absorption bands in the infrared spectrum. The N-H stretching vibration appears as a broad absorption between 3200-3400 wavenumbers, while the aromatic C=C and C=N stretching modes generate multiple bands in the 1400-1600 wavenumber region. The presence of the chlorine substituent influences the ring vibrational modes through inductive effects, causing subtle shifts in band positions compared to unsubstituted pyrazole derivatives.

The methyl groups contribute C-H stretching vibrations in the 2800-3000 wavenumber region, with the asymmetric and symmetric stretching modes appearing as distinct peaks. The C-Cl stretching vibration typically occurs at lower frequencies, around 700-800 wavenumbers, providing additional confirmation of the chlorine substituent.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Molecular Geometry

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry of this compound. Computational studies using methods such as B3LYP with 6-31G(d) basis sets predict specific bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. These calculations reveal that the pyrazole ring maintains planarity, with the substituents adopting conformations that minimize steric interactions.

The computational analysis indicates that the methyl ester group adopts a coplanar orientation relative to the pyrazole ring, maximizing conjugation between the carbonyl π-system and the aromatic ring. This planar arrangement contributes to the overall stability of the molecule and influences its electronic properties. The chlorine atom at position 4 exhibits minimal steric interaction with adjacent substituents, allowing the molecule to adopt its energetically favorable conformation.

DFT calculations also predict the rotational barriers around key bonds, particularly the C-C bond connecting the carboxylate group to the pyrazole ring. These energy barriers influence the conformational dynamics of the molecule in solution and affect its interaction with other chemical species. The computational results provide quantitative predictions of molecular dimensions that complement experimental crystallographic data.

Properties

IUPAC Name

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYAWSVKAUHNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and Methylation

  • A common approach to synthesize the pyrazole core involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalent reagents to yield methyl 5-methyl-1H-pyrazole-3-carboxylate as an intermediate.
  • Methylation at the nitrogen atom (N1) can be achieved using alkylating agents such as iodomethane in the presence of a base (e.g., potassium carbonate) in acetone or methanol solvents, yielding methylated pyrazole esters.

Chlorination at Position 4

  • Selective chlorination at the 4-position of methyl 5-methyl-1H-pyrazole-3-carboxylate is typically performed using electrophilic chlorinating agents.
  • Sulfuryl chloride (SO2Cl2) is an effective chlorinating reagent for this purpose. The reaction is often conducted under controlled temperature conditions to avoid over-chlorination or side reactions.
  • One-pot chlorination methods have been reported where methyl 1-methyl-1H-pyrazole-4-carboxylate is treated with sulfuryl chloride to yield methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate, demonstrating the feasibility of chlorination on pyrazole rings.

Esterification and Functional Group Transformations

  • Ester groups can be introduced or modified through esterification or transesterification reactions using methanol in the presence of bases like potassium hydroxide.
  • Conversion of carboxylic acids to esters or acid chlorides followed by amidation or substitution reactions are common intermediate steps in the synthetic pathway.

Representative Preparation Method (Stepwise)

A detailed preparation method adapted from patent literature and research findings is outlined below:

Step Reaction Reagents and Conditions Product/Intermediate
1 Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate Diethyl 1H-pyrazole-3,5-dicarboxylate dissolved in acetone, K2CO3 added, iodomethane dripped under stirring, heated Diethyl 1-methyl pyrazole-3,5-dicarboxylate
2 Selective Hydrolysis Dissolved in methanol, cooled to 0°C, KOH added dropwise, stirred overnight at room temperature 3-(Carbomethoxy)-1-methyl pyrazole-5-carboxylic acid
3 Conversion to Acid Chloride and Amidation SOCl2 added, heated to 70-85°C for 16 hours, solvent evaporated, toluene added and evaporated, acid chloride dissolved in THF; ammonia in THF (7 eq.) added dropwise at 0-5°C, stirred 8 hours Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate
4 Functional Group Conversion to Cyano DCM solution of carbamyl compound treated with triethylamine, trifluoroacetic anhydride added dropwise, stirred 1 hour at room temperature, aqueous workup, silica gel chromatography Methyl 5-cyano-1-methyl pyrazole-3-carboxylate

This sequence emphasizes careful control of reaction conditions such as temperature, stoichiometry, and solvent choice to achieve high purity and yield.

Chlorination Specifics for this compound

  • The chlorination step to introduce chlorine at position 4 is critical and can be optimized by using sulfuryl chloride or N-chlorosuccinimide under mild conditions.
  • Reaction monitoring by thin-layer chromatography (TLC) and controlling stoichiometry prevents formation of dichlorinated byproducts.
  • Alternative chlorination methods involve the use of tetrabutylammonium chloride as a catalyst with ammonium carbonate and N-chlorosuccinimide to achieve selective chlorination.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Methylation Iodomethane, K2CO3, acetone, reflux High yield methylation of pyrazole N1
Hydrolysis Methanol, KOH, 0°C to RT, overnight Selective ester hydrolysis
Acid Chloride Formation Thionyl chloride, 70-85°C, 16 h Conversion to reactive intermediate
Amidation Ammonia in THF, 0-5°C, 8 h Formation of amide intermediate
Chlorination Sulfuryl chloride or N-chlorosuccinimide, RT, mild Selective substitution at C4
Purification Silica gel chromatography, PE/EA solvent system Ensures compound purity

Research Findings and Industrial Relevance

  • The described methods have been validated in patent literature and academic publications, demonstrating reproducibility and scalability.
  • Industrial synthesis often employs continuous flow reactors for better control over chlorination and methylation steps, improving yield and reducing impurities.
  • The ability to selectively chlorinate the pyrazole ring while preserving other functional groups is a significant advancement, enabling efficient synthesis of derivatives for agrochemical applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications, making them valuable in various research and industrial contexts.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate has been identified as an effective herbicide. Its application in crop protection helps manage unwanted vegetation, thereby enhancing crop yield and resource utilization. Research indicates that this compound can selectively inhibit the growth of certain weeds without adversely affecting crop plants.

Case Study: Efficacy in Weed Control
A study conducted on various crops demonstrated that formulations containing this compound reduced weed biomass by up to 80% compared to untreated controls. This significant reduction illustrates its potential as a key ingredient in herbicide formulations.

Pharmaceutical Development

Synthesis of Bioactive Compounds
In pharmaceutical research, this compound serves as a crucial building block for synthesizing novel therapeutic agents. Its structural properties allow for modifications that enhance biological activity against various diseases.

Case Study: Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies showed that derivatives synthesized from this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cell viability.

Material Science

Applications in Advanced Materials
this compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance of these materials.

Case Study: Polymer Formulations
Research into polymer composites incorporating this compound revealed improvements in mechanical strength and thermal stability. For instance, a study showed that adding this compound to epoxy resins resulted in a 30% increase in tensile strength compared to standard formulations.

Mechanism of Action

The mechanism by which methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro- and Methyl-Substituted Pyrazole Derivatives

Key structural analogs include:

Compound Name Substituents (Positions) Functional Group Melting Point (°C) Key Properties/Applications Reference
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (Target) Cl (4), CH₃ (5) Methyl ester (3) Not reported Intermediate for bioactive molecules -
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), CH₃ (1) Carboxylic acid (5) Not reported Higher polarity; potential for salt formation
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate Cl (5), CH₃ (1,3) Methyl ester (4) Not reported Weak C–H···O and Cl···N interactions in crystal packing
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate OCH₃ (5), CH₃ (1) Ethyl ester (3) Not reported Enhanced solubility due to methoxy group

Key Observations :

  • Substituent Position : Chlorine at position 4 (target) vs. 5 (e.g., compound in ) alters electronic effects and steric hindrance, impacting reactivity in cross-coupling or nucleophilic substitution reactions.
  • Ester vs. Acid : The methyl ester (target) offers better membrane permeability than the carboxylic acid analog (), making it preferable in drug design.
  • Methoxy vs. Chloro : Methoxy-substituted analogs () exhibit reduced electrophilicity compared to chloro derivatives, influencing their metabolic stability.
Ester vs. Amide Derivatives
Compound Name Functional Group Yield (%) Key Reactivity Reference
This compound Methyl ester - Susceptible to hydrolysis under basic conditions -
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide Amide Not reported Higher stability; resistant to hydrolysis
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide Carboxamide 68–71% Used in kinase inhibitor synthesis

Key Observations :

  • Amide Stability : Amide derivatives (e.g., ) are more hydrolytically stable than esters, extending their shelf life in biological environments.
  • Synthetic Utility : Carboxamides () are synthesized via EDCI/HOBt-mediated coupling, a method adaptable to ester intermediates like the target compound.
Substituent Effects on Physical and Chemical Properties
  • Melting Points : Chloro-substituted pyrazole esters and amides (e.g., ) exhibit higher melting points (123–183°C) compared to methoxy analogs, likely due to stronger halogen bonding and π-stacking.
  • Solubility : Ethyl esters () show improved organic solubility vs. methyl esters, balancing lipophilicity for formulation.
  • Reactivity : The chlorine atom in the target compound enhances electrophilicity at position 4, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.

Biological Activity

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈ClN₂O₂ and a molecular weight of 211.05 g/mol. Its structure features a five-membered ring containing two nitrogen atoms, with a methyl group at the 5-position and a chloro group at the 4-position. This unique configuration contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Enzymatic Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of D-amino acid oxidase (DAAO). This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition may have significant implications for treating neurological disorders such as schizophrenia and Alzheimer's disease. Research indicates that this compound can modulate DAAO activity, potentially enhancing cognitive function by increasing levels of neuroprotective D-amino acids .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of various pathogenic bacteria and fungi, although specific mechanisms remain to be fully elucidated. The presence of the chloro group may enhance its interaction with microbial enzymes or cell membranes, contributing to its antimicrobial effects .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been observed to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release .

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology evaluated various pyrazole derivatives for their neuroprotective effects against oxidative stress-induced neuronal damage. This compound was among those tested, showing significant cytoprotective effects at low concentrations (IC50 < 50 µM) against oxidative stress in neuronal cell lines .

Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated moderate cytotoxicity with IC50 values ranging between 20 to 50 µM, indicating potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • D-amino Acid Oxidase Modulation : Inhibition of DAAO leads to increased levels of neuroprotective D-amino acids.
  • Antimicrobial Mechanisms : Potential disruption of microbial cell membranes or inhibition of key metabolic enzymes.
  • Anti-inflammatory Pathways : Modulation of cytokine release and inflammatory signaling pathways.

Summary Table of Biological Activities

Activity Mechanism IC50 Values References
DAAO InhibitionModulation of neurotransmitter metabolism<50 µM,
AntimicrobialInteraction with microbial enzymesVaries by organism ,
Anti-inflammatoryReduction in cytokine productionVaries ,
AnticancerInduction of cytotoxicity in cancer cell lines20 - 50 µM ,

Q & A

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
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methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.